Sodium 5-chloro-2-fluorobenzoate
Description
Sodium 5-chloro-2-fluorobenzoate is the sodium salt of 5-chloro-2-fluorobenzoic acid (CAS: 394-30-9), a halogenated aromatic carboxylic acid derivative. The compound features a benzoate backbone substituted with chlorine at the 5-position and fluorine at the 2-position. Its molecular formula is C₇H₃ClFNaO₂, with a molecular weight of 196.54 g/mol (calculated from the parent acid’s molecular weight of 174.56 g/mol plus sodium ion contribution) . The sodium salt enhances water solubility compared to the parent acid, making it suitable for applications in pharmaceutical intermediates and organic synthesis.
Properties
IUPAC Name |
sodium;5-chloro-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAATHMMSBGBJG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)[O-])F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014768 | |
| Record name | Benzoic acid, 5-chloro-2-fluoro-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1382106-78-6 | |
| Record name | Benzoic acid, 5-chloro-2-fluoro-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1382106786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 5-chloro-2-fluoro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 5-chloro-2-fluoro-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-chloro-2-fluorobenzoate typically involves the chlorination and fluorination of benzoic acid derivatives. One common method is the direct halogenation of 2-fluorobenzoic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 5-chloro-2-fluorobenzoic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of Sodium 5-chloro-2-fluorobenzoate often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:
Chlorination: Reacting 2-fluorobenzoic acid with chlorine gas in the presence of a catalyst.
Neutralization: Treating the chlorinated product with sodium hydroxide to form the sodium salt.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-chloro-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products with different functional groups replacing the chlorine or fluorine atoms.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Coupling: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
Pharmaceutical Applications
Sodium 5-chloro-2-fluorobenzoate is primarily utilized in the pharmaceutical industry as an intermediate compound in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives are known for their biological activity against specific targets.
Synthesis of Therapeutic Agents
- Aurora Kinase Inhibitors : The compound is used in the molecular design of pyrimidine-based Aurora kinase inhibitors. The presence of chlorine enhances the binding affinity to Aurora A kinase, which is crucial in cancer therapy for degrading oncoproteins .
- Chemokine Receptor Modulators : Salts derived from sodium 5-chloro-2-fluorobenzoate have shown potential in treating autoimmune diseases by modulating chemokine receptor activity, particularly CCR1. This application is significant in managing conditions like asthma and multiple sclerosis .
Case Study: Drug Development
A notable case involves the development of a novel drug formulation utilizing sodium 5-chloro-2-fluorobenzoate as a stabilizing agent for active compounds. In a study published by researchers at a leading pharmaceutical company, the salt demonstrated improved solubility and stability over traditional formulations, enhancing bioavailability in clinical settings .
Environmental Applications
Sodium 5-chloro-2-fluorobenzoate has also been studied for its biodegradation potential in environmental microbiology.
Biodegradation Studies
Research has shown that specific bacterial consortia can utilize sodium 5-chloro-2-fluorobenzoate as a sole carbon source. This property is vital for bioremediation efforts aimed at detoxifying environments contaminated with halogenated compounds.
- Microbial Consortium : A study isolated a microbial consortium capable of degrading sodium 5-chloro-2-fluorobenzoate, demonstrating significant fluoride ion release during metabolism, indicating effective degradation .
Data Table: Biodegradation Efficiency
| Compound | Initial Concentration (mg/L) | Fluoride Ion Release (%) |
|---|---|---|
| Sodium 5-Chloro-2-Fluorobenzoate | 400 | 85 |
| Control (No Inoculum) | - | 0 |
Material Science Applications
In materials science, sodium 5-chloro-2-fluorobenzoate is explored for its role in synthesizing polymeric materials.
Polymer Synthesis
The compound serves as a building block for creating poly(phenylene ether)-based electrolyte membranes used in proton exchange fuel cells. These membranes are crucial for developing efficient energy systems and have implications in renewable energy technologies .
Mechanism of Action
The mechanism of action of Sodium 5-chloro-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The physicochemical properties and reactivity of halogenated benzoates depend on substituent positions and functional groups. Below is a comparative analysis:
Table 1: Key Properties of Sodium 5-Chloro-2-Fluorobenzoate and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Group | Key Applications |
|---|---|---|---|---|---|
| Sodium 5-chloro-2-fluorobenzoate | C₇H₃ClFNaO₂ | 196.54 | 5-Cl, 2-F | Benzoate (sodium salt) | Pharmaceutical synthesis |
| 5-Chloro-2-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 | 5-Cl, 2-F | Carboxylic acid | Intermediate for esters |
| Methyl 5-chloro-2-fluorobenzoate | C₈H₅ClFO₂ | 188.57 | 5-Cl, 2-F | Methyl ester | Coupling reactions |
| 5-Chloro-2-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | 5-Cl, 2-F | Aldehyde | Building block for dyes |
| 2-Amino-4-chloro-5-fluorobenzoic acid | C₇H₅ClFNO₂ | 195.57 | 4-Cl, 5-F, 2-NH₂ | Carboxylic acid | Agrochemical research |
Key Observations :
- Substituent Effects : The electron-withdrawing Cl and F groups increase the acidity of the parent benzoic acid, stabilizing its sodium salt .
- Solubility : The sodium salt’s ionic nature grants superior aqueous solubility compared to the methyl ester or aldehyde derivatives .
- Reactivity : The aldehyde (5-chloro-2-fluorobenzaldehyde) is more reactive in nucleophilic additions, while the methyl ester serves as a protected form for carboxylate intermediates .
Thermal and Chemical Stability
Thermal behavior data for sodium benzoates (e.g., sodium 4-methoxybenzoate) indicate that electron-donating groups like methoxy reduce thermal stability compared to electron-withdrawing substituents (Cl, F). Sodium 5-chloro-2-fluorobenzoate is expected to exhibit higher thermal stability (>250°C) due to the synergistic electron-withdrawing effects of Cl and F .
Table 2: Stability Comparison
| Compound Name | Thermal Stability (°C) | Notable Stability Features |
|---|---|---|
| Sodium 5-chloro-2-fluorobenzoate | >250 (estimated) | High stability from Cl/F substituents |
| Sodium 4-methoxybenzoate | ~200 | Lower stability due to methoxy group |
| Methyl 5-chloro-2-fluorobenzoate | ~180 | Ester hydrolysis at elevated temps |
Crystallographic and Structural Insights
Crystallography tools like SHELX and ORTEP-3 (–8) are critical for analyzing hydrogen-bonding patterns in halogenated benzoates. Sodium 5-chloro-2-fluorobenzoate likely forms extended ionic lattices, whereas the methyl ester adopts a planar molecular arrangement with weaker van der Waals interactions .
Research Findings and Data Gaps
Biological Activity
Sodium 5-chloro-2-fluorobenzoate (C₇H₃ClFNaO₂) is a sodium salt derived from 5-chloro-2-fluorobenzoic acid, characterized by the presence of chlorine and fluorine substituents on the benzene ring. This compound has garnered attention due to its significant biological activity, particularly in medicinal chemistry, where it interacts with various enzymes and receptors, influencing their activity.
The unique structural features of Sodium 5-chloro-2-fluorobenzoate enhance its reactivity and binding affinity, making it a promising candidate for drug development. The presence of halogen atoms (chlorine and fluorine) modifies its electronic properties, which can affect pharmacological interactions.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-4-fluorobenzoic acid | Chlorine at position 2; fluorine at position 4 | Different substitution pattern impacting reactivity |
| 5-Chloro-2-methoxybenzoic acid | Methoxy group instead of fluorine | Alters solubility and biological activity |
| 2-Fluoro-5-nitrobenzoic acid | Nitro group instead of chlorine | Changes electronic properties significantly |
Sodium 5-chloro-2-fluorobenzoate exhibits its biological activity primarily through interactions with specific enzymes and receptors. The halogen substituents play a crucial role in enhancing the compound's reactivity and selectivity in these interactions. For instance, it has been investigated for its potential as an Aurora kinase inhibitor, which is vital for cancer treatment due to its role in regulating the cell cycle.
Interaction with Biological Targets
Research indicates that Sodium 5-chloro-2-fluorobenzoate can modulate enzyme activity and receptor binding:
- Enzyme Inhibition : It has been shown to inhibit certain kinases, which are critical in various signaling pathways associated with cancer and other diseases.
- Receptor Modulation : The compound may alter receptor activity, influencing cellular responses.
Case Studies and Research Findings
- Aurora Kinase Inhibition : Studies have demonstrated that Sodium 5-chloro-2-fluorobenzoate can serve as a lead compound in the design of selective Aurora kinase inhibitors. These inhibitors are crucial for developing targeted cancer therapies due to their role in cell division.
- Pharmacophore Mapping : Pharmacophore mapping studies have identified key interactions between Sodium 5-chloro-2-fluorobenzoate and its biological targets. This approach helps in understanding the spatial arrangement of functional groups necessary for optimal binding .
- Antibacterial Activity : Although primarily studied for its role in cancer treatment, preliminary studies suggest potential antibacterial properties, possibly linked to its ability to interact with bacterial enzymes .
Applications in Scientific Research
Sodium 5-chloro-2-fluorobenzoate has diverse applications across various fields:
- Medicinal Chemistry : Used as a building block for synthesizing novel therapeutic agents.
- Biological Studies : Investigated for its effects on enzyme kinetics and receptor interactions.
- Industrial Applications : Employed in the production of agrochemicals and dyes, leveraging its unique chemical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
